molecular formula C18H20FNO B4879436 N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide

N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide

Cat. No. B4879436
M. Wt: 285.4 g/mol
InChI Key: QTMUGYKPFKSLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide, also known as Fluorphenacemide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamidemide is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. It may also affect the release of neurotransmitters and the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamidemide has been shown to have a range of biochemical and physiological effects. In animal models of epilepsy, it has been shown to reduce the frequency and duration of seizures. In cancer cells, it has been shown to inhibit cell proliferation and induce cell death. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamidemide is that it has been shown to exhibit a high degree of selectivity for certain ion channels, making it a potentially useful tool for studying the function of these channels. However, one limitation is that its effects may vary depending on the specific type of ion channel and the experimental conditions used.

Future Directions

There are several potential future directions for research on N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamidemide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Conclusion:
In conclusion, N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamidemide is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new drugs based on its structure and mechanism of action.

Scientific Research Applications

N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamidemide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy. In cancer research, it has been investigated for its potential to inhibit the growth of cancer cells. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-3-13(2)15-9-5-7-11-17(15)20-18(21)12-14-8-4-6-10-16(14)19/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMUGYKPFKSLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butan-2-yl)phenyl]-2-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-sec-butylphenyl)-2-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.